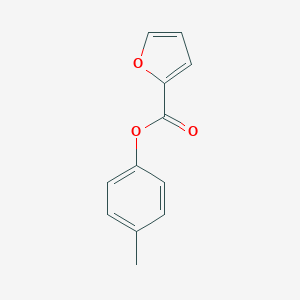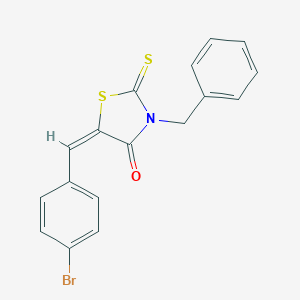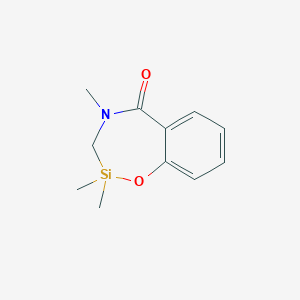
4-(4-Bromophényl)-2-(4-méthoxyphényl)-2,3-dihydro-1,5-benzothiazépine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” is a chemical compound with the empirical formula C16H12BrNOS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” is a solid substance . Its molecular weight is 346.24 .Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine are not fully understood. However, it has been found to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments include its unique properties, such as its potent antitumor activity and its ability to inhibit the activity of acetylcholinesterase. However, there are limitations to its use in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine. One potential direction is the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to reduction using sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
Activité anticonvulsivante
Les benzothiazépines et leurs dérivés ont montré qu'ils possédaient un large éventail d'activités pharmacologiques, y compris des effets anticonvulsivants. Cela les rend précieux dans la recherche et le développement de traitements contre les troubles convulsifs .
Effets antidépresseurs
Ces composés sont également étudiés pour leurs propriétés antidépressives potentielles, contribuant à la recherche en santé mentale et à la création de nouveaux agents thérapeutiques .
Activités antivirales et antimicrobiennes
La recherche a indiqué que les dérivés de benzothiazépine peuvent présenter des activités antivirales et antimicrobiennes, ce qui les rend importants dans l'étude des maladies infectieuses .
Diversité pharmacologique
Les dérivés de benzothiazépine sont synthétisés pour leurs diverses activités pharmacologiques, ce qui contribue également à leur application en médecine thérapeutique pour le développement de médicaments efficaces .
Activité biologique
Le système cyclique benzothiazole, présent dans les benzothiazépines, est utilisé dans une variété d'applications en raison de sa forte activité pharmaceutique et biologique. Ceux-ci incluent l'utilisation comme accélérateurs de vulcanisation, antioxydants, régulateurs de croissance des plantes, agents anti-inflammatoires, inhibiteurs enzymatiques, réactifs d'imagerie, matériaux fluorescents et dispositifs électroluminescents .
Applications de la chimie verte
Des recherches récentes se sont concentrées sur le développement de nouvelles séries de dérivés bioactifs de la 1,5-benzothiazépine en utilisant des approches de chimie verte, soulignant leur potentiel dans le développement pharmaceutique durable .
Substituants hétérocycliques
L'introduction de liaisons hétérocycliques sur l'échafaudage de la benzothiazépine est une méthode utilisée pour réguler la puissance et la sélectivité des composés, ce qui est crucial dans la conception et le développement de médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNOS/c1-25-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)24-19-4-2-3-5-21(19)26-22/h2-13,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMFCJVCQHTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]benzyl}anilino)-4-oxobutanoate](/img/structure/B377169.png)
![N'~1~,N'~2~-bis[1-(3-bromophenyl)ethylidene]ethanedihydrazide](/img/structure/B377170.png)



![N-(1-benzyl-1H-benzimidazol-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]amine](/img/structure/B377177.png)

![N-[1-(1-adamantyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]amine](/img/structure/B377180.png)



![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)
![5-Ethoxy-2-{[(4-phenyl-8-quinolinyl)imino]methyl}phenol](/img/structure/B377190.png)